molecular formula C21H22N4O6S B6548210 methyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate CAS No. 946226-79-5

methyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6548210
CAS No.: 946226-79-5
M. Wt: 458.5 g/mol
InChI Key: MGVNMJNMEXDRCA-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a benzoate ester. The molecule includes a methoxymethyl group at position 6, methyl groups at positions 1 and 3, and a sulfanyl acetamido linker bridging the pyrido-pyrimidine and benzoate moieties.

Properties

IUPAC Name

methyl 4-[[2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-24-18-16(19(27)25(2)21(24)29)17(13(9-22-18)10-30-3)32-11-15(26)23-14-7-5-12(6-8-14)20(28)31-4/h5-9H,10-11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVNMJNMEXDRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities including antitumor, antibacterial, and enzyme inhibitory properties.

Structural Characteristics

The compound features a pyrido[2,3-d]pyrimidine core structure that is known for its biological relevance. The presence of various functional groups such as methoxymethyl and sulfanyl enhances its pharmacological potential.

Antitumor Activity

Pyrido[2,3-d]pyrimidine derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, these compounds can effectively reduce the proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .

Key Findings:

  • Inhibition of DHFR: Compounds similar to methyl 4-(2-{...}) have shown high affinity for DHFR, leading to significant antitumor effects in various cancer cell lines .
  • Cytotoxicity: Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, certain derivatives exhibit IC50 values in the nanomolar range against specific cancer cell lines .

Antibacterial and Antifungal Properties

The compound's structure suggests potential antibacterial and antifungal activities. Pyrimidine derivatives are known to possess antimicrobial properties due to their ability to interfere with nucleic acid synthesis in bacteria and fungi .

Research Insights:

  • Antibacterial Screening: Compounds derived from similar structures have been evaluated using agar diffusion methods against various bacterial strains. Results indicate varying degrees of inhibition depending on structural modifications .
  • Comparison with Standard Drugs: The effectiveness of these derivatives is often compared with established antibiotics like ceftriaxone, showcasing their potential as alternative antimicrobial agents .

The biological activity of methyl 4-(2-{...}) can be attributed to several mechanisms:

  • Enzyme Inhibition: As mentioned earlier, the inhibition of DHFR plays a pivotal role in its antitumor activity.
  • Targeting Kinases: Some pyrido[2,3-d]pyrimidines also exhibit inhibitory effects on various kinases involved in cellular signaling pathways related to cancer progression .

Case Studies

  • Antitumor Efficacy in Cell Lines:
    • A study evaluated the efficacy of several pyrido[2,3-d]pyrimidine derivatives in human cancer cell lines (e.g., A549 and H1975). The results demonstrated that modifications to the pyrimidine core could enhance cytotoxicity significantly .
  • Antimicrobial Activity Assessment:
    • Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The results indicated that specific substitutions improved the antimicrobial efficacy compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues are classified based on core scaffold variations, substituent modifications, and linker functionalities. Key comparisons include:

Compound Core Structure Substituents/Linkers Key Properties
Target Compound Pyrido[2,3-d]pyrimidine 6-(Methoxymethyl), 1,3-dimethyl, sulfanyl acetamido-benzoate High planarity (fused core), moderate lipophilicity (logP ~2.8), ester solubility
Methyl 4-((3-((2,4,6-Trioxo-Tetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate (Table 1, Entry 15 ) Tetrahydropyrimidinone Trioxo-tetrahydropyrimidinylidene, phenoxy-methyl-benzoate Lower metabolic stability (ester hydrolysis susceptibility)
Methyl 4-[(2-{[4-Amino-5-(4-Chlorophenyl)-6-Ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate () Pyrimidine 4-Chlorophenyl, ethyl, sulfanyl acetamido-methyl-benzoate Enhanced lipophilicity (logP ~3.5) due to 4-chlorophenyl; cytotoxic activity
6-Amino-1,3-Dimethyl-5-[(E)-2-(Methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione () Pyrimidine-dione Methylsulfanyl-benzylideneamino, 1,3-dimethyl Chelation potential (Schiff base formation), fluorescence properties

Physicochemical Properties

  • Solubility: The benzoate ester in the target compound improves aqueous solubility (≈15 μg/mL) compared to non-esterified analogues (e.g., ’s pyrimidine-dione, solubility <5 μg/mL) .
  • Stability : The methoxymethyl group may reduce oxidative metabolism rates versus ethyl or chlorophenyl substituents (), as per QSAR studies .

Research Findings and Data Tables

Comparative Bioactivity

Compound Assay Activity (IC₅₀/EC₅₀) Mechanism
Target Compound Kinase inhibition Not reported Hypothesized CDK2 inhibition
Pyrimido[4,5-d]pyrimidine () CDK2 inhibition 0.2–1.8 μM ATP-competitive binding
4-Chlorophenyl analogue () Cytotoxicity 12.5 μM (HeLa cells) Apoptosis induction

Structural Analysis

  • X-ray Crystallography : ’s pyrimidine-dione showed planar geometry with intramolecular H-bonding (N–H⋯O), suggesting similar rigidity in the target compound’s core .
  • Thermal Stability : Differential scanning calorimetry (DSC) of ’s benzoate derivatives indicated melting points of 180–220°C, correlating with the target compound’s predicted range (190–210°C) .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrido[2,3-d]pyrimidine core in this compound?

The pyrido[2,3-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, a multi-step approach involving thiol-ene coupling or nucleophilic substitution at the pyrimidine sulfur atom (as seen in structurally related compounds) is common . Key steps include:

  • Sulfanyl acetamido linkage : Reacting a pyrimidine-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Using sodium hypochlorite in ethanol to oxidize intermediates, as demonstrated in triazolopyridine syntheses .
  • Purification : Crystallization from DMF or ethanol to isolate pure products .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions and stereochemistry. For example, aromatic protons in the benzoate moiety typically appear at δ 7.4–8.1 ppm, while methyl groups resonate at δ 1.8–3.5 ppm .
  • HRMS : To verify molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .
  • FTIR : Peaks at 1700–1750 cm⁻¹ confirm carbonyl groups (e.g., ester, dioxo-pyrimidine) .
  • TLC monitoring : Use dichloromethane-based solvent systems to track reaction progress .

Q. What safety precautions are essential when handling this compound?

Based on structurally similar compounds:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
  • Storage : Keep in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How do substituents (e.g., methoxymethyl, methyl groups) influence the compound’s reactivity or bioactivity?

  • Methoxymethyl group : Enhances solubility and modulates electronic effects on the pyrido-pyrimidine core, potentially altering binding affinity in biological assays .
  • Methyl groups : Steric hindrance from 1,3-dimethyl groups on the pyrimidine ring may reduce enzymatic degradation, improving metabolic stability .
  • Sulfanyl acetamido linker : Facilitates hydrogen bonding with target proteins, as seen in analogous sulfonamide-based inhibitors .

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase) by leveraging the pyrido-pyrimidine scaffold’s similarity to folate analogs .
  • DFT calculations : Analyze electron density maps to assess reactivity of the dioxo-pyrimidine moiety .
  • MD simulations : Study conformational stability of the benzoate ester in aqueous environments .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case example : If ¹H NMR shows unexpected splitting in the pyrido-pyrimidine region, consider:
  • Dynamic effects : Rotameric states of the sulfanyl acetamido group may cause signal broadening .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., incomplete esterification) .
    • Validation : Compare experimental data with published spectra of analogous compounds (e.g., pyrido[2,3-d]pyrimidin-5-yl derivatives) .

Methodological Considerations

Q. What reaction conditions optimize the coupling of the sulfanyl acetamido group to the benzoate moiety?

  • Solvent : DMF or THF at 60–80°C to enhance nucleophilicity of the thiol group .
  • Catalyst : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt for amide bond formation .
  • Monitoring : Track reaction completion via TLC (Rf ~0.5 in CH₂Cl₂:MeOH 9:1) .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Hydrolysis studies : Incubate in PBS (pH 7.4) at 37°C and monitor ester degradation via HPLC .
  • Light sensitivity : Conduct accelerated stability testing under UV light to detect photodegradation products .

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